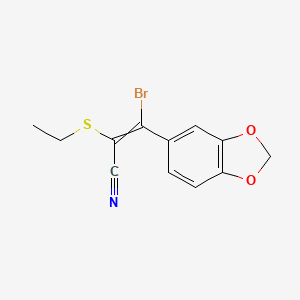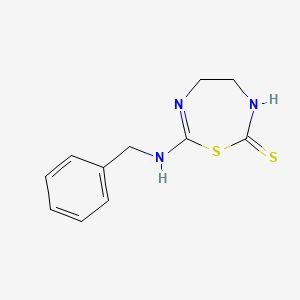![molecular formula C21H28N2O3 B15170472 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine CAS No. 918482-14-1](/img/structure/B15170472.png)
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two phenoxyethyl groups attached to a piperazine ring, with one of the phenoxyethyl groups further substituted with a methoxy group. The compound has a molecular formula of C20H26N2O3 and a molecular weight of 342.43 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine typically involves the reaction of 1-(2-chloroethyl)-4-(2-phenoxyethyl)piperazine with 4-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenoxy groups can be reduced to form phenol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
科学研究应用
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenoxy and piperazine moieties. These interactions can modulate biological pathways and lead to the observed biological effects .
相似化合物的比较
Similar Compounds
- 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine
- 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-methoxyethyl)piperazine
- 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-chloroethyl)piperazine
Uniqueness
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine is unique due to the presence of both methoxy and phenoxy groups, which can impart distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities .
属性
CAS 编号 |
918482-14-1 |
|---|---|
分子式 |
C21H28N2O3 |
分子量 |
356.5 g/mol |
IUPAC 名称 |
1-[2-(4-methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine |
InChI |
InChI=1S/C21H28N2O3/c1-24-19-7-9-21(10-8-19)26-18-16-23-13-11-22(12-14-23)15-17-25-20-5-3-2-4-6-20/h2-10H,11-18H2,1H3 |
InChI 键 |
VVYOYGKAXVHCFL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)OCCN2CCN(CC2)CCOC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


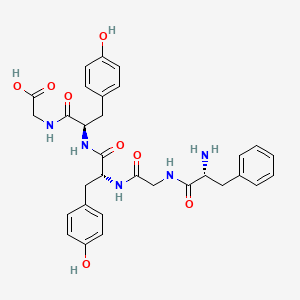
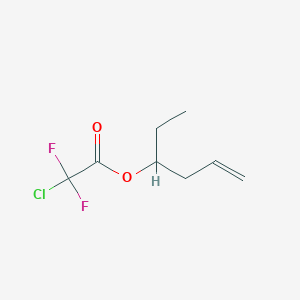
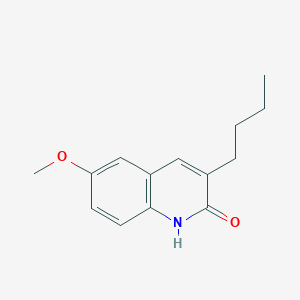
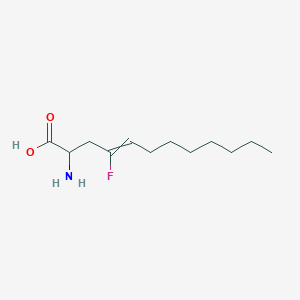
![N-(4-tert-Butylphenyl)-N'-[2-(1H-indol-2-yl)pyridin-3-yl]urea](/img/structure/B15170408.png)
![1-[5-(4-Nitrobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15170422.png)
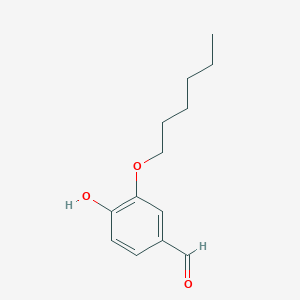
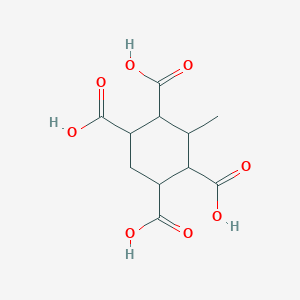
![2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B15170452.png)
![1,1'-Biphenyl, 4'-chloro-3'-methyl-2-[(2-methylphenoxy)methyl]-](/img/structure/B15170455.png)
![5-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B15170470.png)
![Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]-](/img/structure/B15170475.png)
